molecular formula C4H7N3OS B101558 Urea, (2-thiazolin-2-yl)- CAS No. 15823-99-1

Urea, (2-thiazolin-2-yl)-

Cat. No. B101558
CAS RN: 15823-99-1
M. Wt: 145.19 g/mol
InChI Key: QFHFVQOVGBVYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, (2-thiazolin-2-yl)-, also known as thiourea, is a sulfur-containing organic compound. It has a variety of applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Urea has a variety of applications in scientific research. It is commonly used as a protein denaturant and a reagent in protein crystallization. It is also used as a source of nitrogen in plant growth experiments. Urea has been used in the synthesis of various compounds, including pharmaceuticals and pesticides. It has also been used as a reagent in the synthesis of metal complexes.

Mechanism Of Action

Urea acts as a protein denaturant by disrupting the hydrogen bonding and hydrophobic interactions that hold the protein structure together. It can also disrupt the disulfide bonds that stabilize the protein structure. Urea can also act as a chaotropic agent, which disrupts the structure of water molecules around the protein, causing it to unfold.
Biochemical and Physiological Effects:
Urea has a variety of biochemical and physiological effects. It is a major component of urine in mammals, where it plays a role in the regulation of water balance and nitrogen excretion. Urea is also involved in the synthesis of arginine, which is an important precursor for the synthesis of nitric oxide. Urea has been shown to have antioxidant properties and can protect cells against oxidative stress.

Advantages And Limitations For Lab Experiments

Urea has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also a mild denaturant, which allows for the controlled unfolding of proteins. However, urea can also have non-specific effects on proteins, which can make it difficult to interpret experimental results. Urea can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on urea. One area of interest is the development of new methods for protein crystallization using urea. Another area of interest is the use of urea as a denaturant for the study of protein folding and misfolding. Urea may also have potential applications in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of urea and its potential applications in scientific research.

Synthesis Methods

Urea can be synthesized through the reaction of ammonium thiocyanate with sodium hydroxide. The reaction produces Urea, (2-thiazolin-2-yl)- and ammonium carbonate as byproducts. The reaction can be represented as follows:
NH4SCN + NaOH → SC(NH2)2 + NH4HCO3

properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFVQOVGBVYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, (2-thiazolin-2-yl)-

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